molecular formula C11H12O2 B8812741 1-(4-Methoxyphenyl)-1-buten-3-one

1-(4-Methoxyphenyl)-1-buten-3-one

Cat. No. B8812741
M. Wt: 176.21 g/mol
InChI Key: WRRZKDVBPZBNJN-UHFFFAOYSA-N
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Patent
US04005147

Procedure details

50 Parts of anisaldehyde, 100 parts of acetone and 15 parts of zinc oxide are heated for half an hour at 200° C and a pressure of 60 atmospheres. 46.2 parts of 4-(p-methoxyphenyl)-3-buten-2-one is obtained analogously to Example 9 in the form of yellowish crystals having a melting point of 74° C and a boiling point of 109° to 110° C at 0.1 mm. The yield is 90% of theory (based on anisaldehyde) at a conversion of 79% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]=O)=[CH:7][CH:8]=1>[O-2].[Zn+2].CC(C)=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:8][C:3](=[O:2])[CH3:4])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Zn+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=CC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.